![molecular formula C12H12ClN3O2S B12489951 1-{5-[(3-Chloro-4-methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B12489951.png)
1-{5-[(3-Chloro-4-methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(3-Chloro-4-methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a 3-chloro-4-methoxyphenyl group and a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(3-Chloro-4-methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions to form the thiadiazole ring.
Introduction of the 3-Chloro-4-methoxyphenyl Group: The 3-chloro-4-methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable chloro-substituted aromatic compound with a methoxy-substituted aromatic compound in the presence of a base.
Attachment of the Propan-2-one Moiety: The propan-2-one moiety can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the thiadiazole derivative with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-{5-[(3-Chloro-4-methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, bases such as sodium hydroxide or potassium carbonate.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction may yield reduced thiadiazole derivatives. Substitution reactions can produce various substituted thiadiazole derivatives, and condensation reactions can yield condensation products with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and antipyretic agent. It is also studied for its potential role in the treatment of neurodegenerative diseases and other medical conditions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers, coatings, and dyes
Mecanismo De Acción
The mechanism of action of 1-{5-[(3-Chloro-4-methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-{5-[(3-Chloro-4-methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one can be compared with other similar compounds, such as:
Thiadiazole Derivatives: Other thiadiazole derivatives with different substituents on the thiadiazole ring or aromatic group. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.
Chloro-Substituted Aromatic Compounds: Compounds with similar chloro-substituted aromatic groups but different heterocyclic rings. These compounds may have different chemical reactivity and biological activities.
Methoxy-Substituted Aromatic Compounds: Compounds with similar methoxy-substituted aromatic groups but different heterocyclic rings. These compounds may have different chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its unique structure allows for the exploration of new chemical reactions and the development of novel therapeutic agents.
Propiedades
Fórmula molecular |
C12H12ClN3O2S |
|---|---|
Peso molecular |
297.76 g/mol |
Nombre IUPAC |
1-[5-(3-chloro-4-methoxyanilino)-1,2,4-thiadiazol-3-yl]propan-2-one |
InChI |
InChI=1S/C12H12ClN3O2S/c1-7(17)5-11-15-12(19-16-11)14-8-3-4-10(18-2)9(13)6-8/h3-4,6H,5H2,1-2H3,(H,14,15,16) |
Clave InChI |
SXBMPTVRQMOGAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=NSC(=N1)NC2=CC(=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12489869.png)
![Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489878.png)
![(2E)-3-({2-[(2E)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12489888.png)
![3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12489893.png)
![2-(morpholin-4-yl)-5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12489899.png)
![3-[(E)-biphenyl-2-yldiazenyl]-1H-indole](/img/structure/B12489903.png)
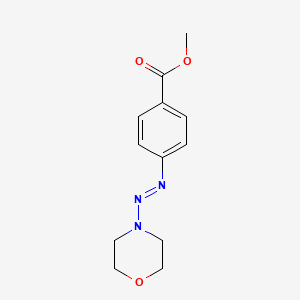
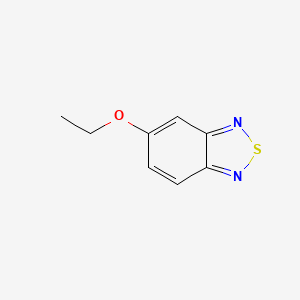
![Ethyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489913.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12489916.png)
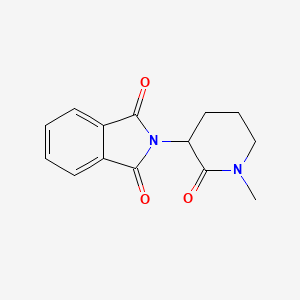
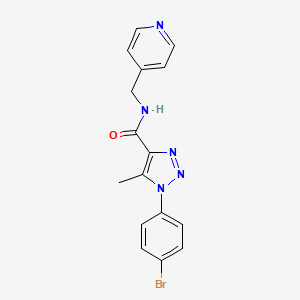
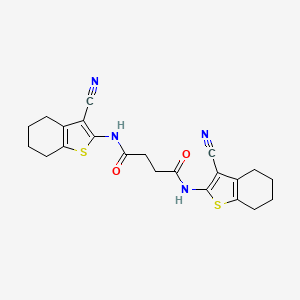
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12489942.png)
